3-Isoniazid
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Overview
Description
It is a compound with the molecular formula C6H7N3O and a molecular weight of 137.1393 . This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isoniazid can be synthesized through various methods. One common synthetic route involves the reaction of nicotinic acid with hydrazine hydrate under reflux conditions. The reaction typically takes place in an aqueous or alcoholic medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of nicotinic hydrazide 2HCl often involves large-scale batch reactions. The process includes the use of hydrazine hydrate and nicotinic acid in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Isoniazid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases. These products are often characterized by their biological activities and are used in various medicinal applications .
Scientific Research Applications
3-Isoniazid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydrazones and Schiff bases.
Biology: It is studied for its antimicrobial and antitubercular activities.
Medicine: It is explored for its potential use in treating tuberculosis and other bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of nicotinic hydrazide 2HCl involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition leads to the accumulation of toxic intermediates within the bacterial cells, ultimately causing cell death. The compound targets pathways involved in bacterial cell wall synthesis and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: Similar in structure but differs in its biological activity.
Pyridinecarboxylic acid hydrazide: Another derivative with distinct chemical properties.
Quinazolin-4(3H)-ones: Compounds with similar synthetic routes but different biological activities.
Uniqueness
3-Isoniazid is unique due to its broad spectrum of biological activities, including antimicrobial, antitubercular, and anticancer properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
pyridine-3-carbohydrazide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.2ClH/c7-9-6(10)5-2-1-3-8-4-5;;/h1-4H,7H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOFMNHMFFBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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